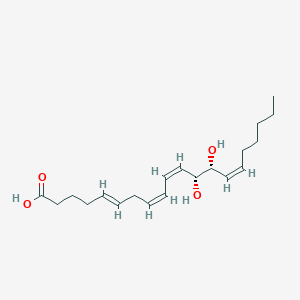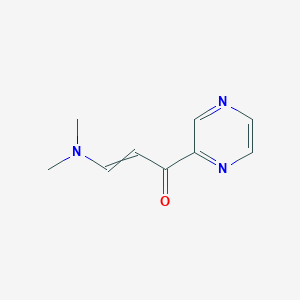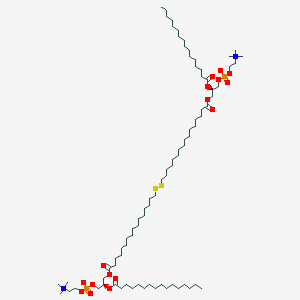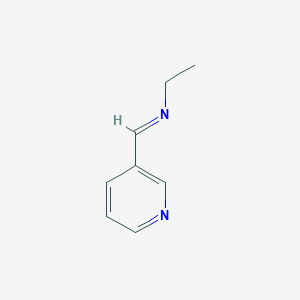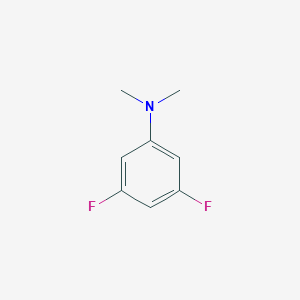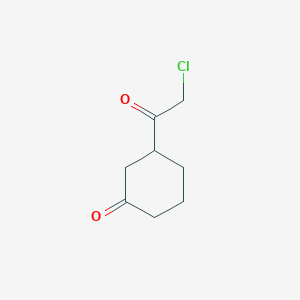
3-(2-Chloroacetyl)cyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloroacetyl)cyclohexan-1-one, also known as 2-Chloroacetylcyclohexanone or CACK, is a chemical compound that has recently gained attention in scientific research due to its potential applications in drug discovery and development. This molecule is a cyclic ketone with a chloroacetyl group attached to the cyclohexane ring.
作用机制
The mechanism of action of CACK involves the formation of covalent bonds between the chloroacetyl group of CACK and the active site of the target enzyme or protein. This covalent bond formation leads to the inhibition of the enzyme or protein activity.
生化和生理效应
CACK has been shown to have various biochemical and physiological effects. It has been shown to increase acetylcholine levels in the brain, which can lead to improved cognitive function and memory. CACK has also been shown to inhibit the activity of cancer-associated proteins, which can lead to decreased cancer cell invasion and metastasis.
实验室实验的优点和局限性
CACK has various advantages and limitations for lab experiments. Its ability to inhibit the activity of various enzymes and proteins makes it a valuable tool for studying the role of these molecules in various biological processes. However, the covalent bond formation between CACK and the target molecule can lead to irreversible inhibition, which can limit its use in certain experiments.
未来方向
There are several future directions for research on CACK. One potential direction is the development of CACK-based drugs for the treatment of cognitive disorders such as Alzheimer's disease. Another potential direction is the development of CACK-based drugs for the treatment of cancer. Further research is needed to fully understand the mechanism of action of CACK and its potential applications in drug discovery and development.
Conclusion:
In conclusion, CACK is a chemical compound with potential applications in drug discovery and development. Its ability to inhibit the activity of various enzymes and proteins makes it a valuable tool for studying the role of these molecules in various biological processes. Further research is needed to fully understand the mechanism of action of CACK and its potential applications in drug discovery and development.
合成方法
The synthesis of CACK can be achieved through the reaction of cyclohexanone with chloroacetyl chloride in the presence of a base such as sodium hydroxide. This reaction leads to the formation of CACK as a yellow liquid with a strong odor. The purity of CACK can be improved through distillation or recrystallization.
科学研究应用
CACK has potential applications in drug discovery and development due to its ability to inhibit the activity of various enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function and memory.
CACK has also been shown to inhibit the activity of various cancer-associated proteins such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). MMPs play a role in the degradation of extracellular matrix proteins, which is necessary for cancer cell invasion and metastasis. HDACs are involved in the regulation of gene expression and have been linked to the development and progression of cancer.
属性
CAS 编号 |
123364-13-6 |
|---|---|
产品名称 |
3-(2-Chloroacetyl)cyclohexan-1-one |
分子式 |
C8H11ClO2 |
分子量 |
174.62 g/mol |
IUPAC 名称 |
3-(2-chloroacetyl)cyclohexan-1-one |
InChI |
InChI=1S/C8H11ClO2/c9-5-8(11)6-2-1-3-7(10)4-6/h6H,1-5H2 |
InChI 键 |
PJQVHWQIQOGCGL-UHFFFAOYSA-N |
SMILES |
C1CC(CC(=O)C1)C(=O)CCl |
规范 SMILES |
C1CC(CC(=O)C1)C(=O)CCl |
同义词 |
Cyclohexanone, 3-(chloroacetyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



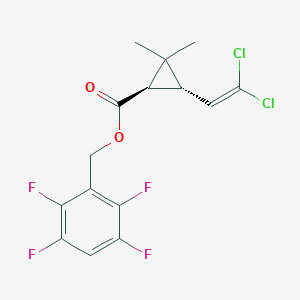
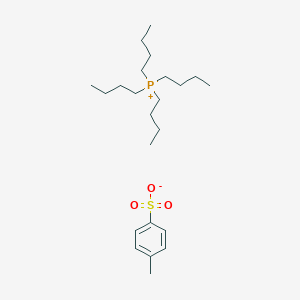
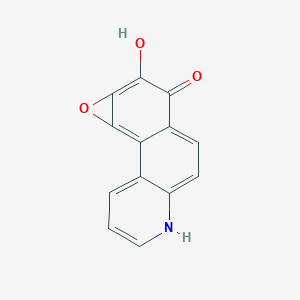
![2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole](/img/structure/B58395.png)

